1,4-Dimethoxybenzene
Overview
Description
1,4-Dimethoxybenzene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of benzene where two methoxy groups are substituted at the 1 and 4 positions of the aromatic ring. This compound has been explored in different contexts, including its use as a precursor in synthetic chemistry, its oxidation behavior, and its structural properties 10.
Synthesis Analysis
The synthesis of derivatives of 1,4-dimethoxybenzene has been reported in several studies. For instance, 1,4-difluoro-2,5-dimethoxybenzene has been used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . Another study reported the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution, which is a derivative of 1,4-dimethoxybenzene .
Molecular Structure Analysis
The molecular structure of 1,4-dimethoxybenzene has been determined through X-ray crystallography. The study revealed that the methyl groups lie in the plane of the benzene ring, and provided detailed bond lengths and valency angles, which are crucial for understanding the compound's reactivity and interactions10.
Chemical Reactions Analysis
1,4-Dimethoxybenzene undergoes various chemical reactions. It can be oxidized to benzoquinones either directly or through demethylation-oxidation. The control over bromination and oxidation reactions has been fine-tuned, allowing for selective transformations . Additionally, the compound has been used as a reagent for the derivatization of aromatic aldehydes in liquid chromatography, indicating its utility in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dimethoxybenzene-based compounds have been extensively studied. Theoretical calculations based on density functional theory (DFT) have been used to understand the effect of substituents on the oxidation potential of 1,4-dimethoxybenzene, which is relevant for its application as a redox shuttle in lithium-ion batteries . Furthermore, the compound's behavior in electron transfer reactions has been investigated, showing substantial intramolecular electronic interaction in radical cations .
Scientific Research Applications
1. Electrochemiluminescence Performance and Detection of Fe3+
- Application Summary : 1,4-Dimethoxybenzene is used in the synthesis of polycarbazole derivatives (PCMB-Ds) which are used in the detection of Fe3+ ions .
- Methods of Application : The PCMB-Ds are synthesized via Wittig–Horner reaction and immobilized on an indium tin oxide (ITO) electrode with polyvinylidene fluoride (PVDF) in the presence of tripropylamine (TPrA) .
- Results or Outcomes : The ECL signal steadily diminished with the increased concentration of Fe3+ because of the competition and complexation between Fe3+ and P-3 under the condition of pH 7.4. This P-3/ITO platform could realize a highly sensitive and selective detection of Fe3+ with a wide detection range (from 6 × 10 −8 mol/L to 1 × 10 −5 mol/L) and low detection limit of 2 × 10 −8 mol/L .
2. Use in Perfumes and Soaps
- Application Summary : 1,4-Dimethoxybenzene is used in perfumes and soaps due to its intensely sweet floral odor .
- Methods of Application : It is added to the formulation of perfumes and soaps .
- Results or Outcomes : The specific outcomes or results of this application are not quantifiable as it largely depends on the subjective experience of the users .
3. Use as a Pharmaceutical Intermediate
- Application Summary : 1,4-Dimethoxybenzene is used as an intermediate in the synthesis of organic compounds, including pharmaceuticals such as methoxamine and butaxamine .
- Methods of Application : It is produced by the methylation of hydroquinone using dimethylsulfate and an alkali .
- Results or Outcomes : The specific outcomes or results of this application are not provided, but it is implied that the resulting pharmaceuticals have therapeutic applications .
4. Use as a Flavoring Agent
- Application Summary : 1,4-Dimethoxybenzene is used as a flavoring agent in the food industry . It’s one of the main volatile constituents identified in Tuber brumale, Vietnamese green tea, and lotus tea .
- Methods of Application : It is added to the formulation of food products .
- Results or Outcomes : The specific outcomes or results of this application are not quantifiable as it largely depends on the subjective experience of the users .
5. Use in Black and White Film Development
- Application Summary : 1,4-Dimethoxybenzene can be used as a developer in black and white film .
- Methods of Application : It is added to the developer solution used in the film development process .
- Results or Outcomes : The specific outcomes or results of this application are not provided, but it is implied that the resulting photographs have improved contrast and tonality .
6. Use in Synthesizing Catecholamines and Phenethylamines
- Application Summary : 1,4-Dimethoxybenzene can be used as a base in synthesizing catecholamines and phenethylamines .
- Methods of Application : It is used in the synthesis process of these organic compounds .
- Results or Outcomes : The specific outcomes or results of this application are not provided, but it is implied that the resulting compounds have various applications in biochemistry and pharmacology .
7. Use as a Bee Attractant
- Application Summary : 1,4-Dimethoxybenzene has been found to attract bees as it has a powerful response in their antenna .
- Methods of Application : It is used in the formulation of bee attractants .
- Results or Outcomes : The specific outcomes or results of this application are not quantifiable as it largely depends on the subjective experience of the bees .
8. Use in the Synthesis of Musk Willow
- Application Summary : 1,4-Dimethoxybenzene has been identified as the major psychoactive chemical in musk willow (Salix aegyptiaca) by its ability to cause somnolescence and depressed activity .
- Methods of Application : It is used in the synthesis process of these organic compounds .
- Results or Outcomes : The specific outcomes or results of this application are not provided, but it is implied that the resulting compounds have various applications in biochemistry and pharmacology .
9. Use as a Flavoring Agent in Tea
- Application Summary : 1,4-Dimethoxybenzene is used as a flavoring agent in the food industry. It’s one of the main volatile constituents identified in Vietnamese green tea and lotus tea .
- Methods of Application : It is added to the formulation of tea products .
- Results or Outcomes : The specific outcomes or results of this application are not quantifiable as it largely depends on the subjective experience of the users .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQPCCCRFSCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Record name | 1,4-DIMETHOXYBENZENE | |
Source | CAMEO Chemicals | |
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Record name | 1,4-DIMETHOXYBENZENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42500-66-3 | |
Record name | Benzene, 1,4-dimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID0022014 | |
Record name | Hydroquinone dimethyl ether | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-dimethoxybenzene appears as colorless crystals. (NTP, 1992), White solid with an odor of sweet clover; [Hawley] Colorless solid; [CAMEO] White crystalline chips; [MSDSonline], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR., White crystals | |
Record name | 1,4-DIMETHOXYBENZENE | |
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Record name | Hydroquinone dimethyl ether | |
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Record name | 1,4-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1,4-DIMETHOXYBENZENE | |
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Record name | p-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1259/ | |
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Boiling Point |
414.7 °F at 760 mmHg (NTP, 1992), 212.6 °C, 210.00 to 213.00 °C. @ 760.00 mm Hg, 212 °C | |
Record name | 1,4-DIMETHOXYBENZENE | |
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Record name | HYDROQUINONE DIMETHYL ETHER | |
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Record name | 1,4-Dimethoxybenzene | |
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Record name | 1,4-DIMETHOXYBENZENE | |
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Flash Point |
88 °C | |
Record name | 1,4-DIMETHOXYBENZENE | |
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Solubility |
Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; VERY SOL IN ETHER, BENZENE, 1:10 IN 95% ALCOHOL, SOL IN ACETONE, Solubility in water: none, Slightly soluble in water, soluble (in ethanol) | |
Record name | 1,4-DIMETHOXYBENZENE | |
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Record name | HYDROQUINONE DIMETHYL ETHER | |
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Record name | 1,4-DIMETHOXYBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | p-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1259/ | |
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Density |
1.053 at 131 °F (NTP, 1992) - Denser than water; will sink, 1.0526 @ 55 °C/55 °C | |
Record name | 1,4-DIMETHOXYBENZENE | |
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Vapor Pressure |
0.08 [mmHg], Vapor pressure, kPa at 20 °C: | |
Record name | Hydroquinone dimethyl ether | |
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Product Name |
1,4-Dimethoxybenzene | |
Color/Form |
LEAFLETS FROM WATER, WHITE FLAKES | |
CAS RN |
150-78-7 | |
Record name | 1,4-DIMETHOXYBENZENE | |
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Record name | 1,4-Dimethoxybenzene | |
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Record name | Hydroquinone dimethyl ether | |
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Record name | 1,4-Dimethoxybenzene | |
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Record name | Benzene, 1,4-dimethoxy- | |
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Record name | 1,4-dimethoxybenzene | |
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Record name | 1,4-DIMETHOXYBENZENE | |
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Record name | HYDROQUINONE DIMETHYL ETHER | |
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Record name | 1,4-Dimethoxybenzene | |
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Melting Point |
133 °F (NTP, 1992), 58-60 °C, 55 - 56 °C | |
Record name | 1,4-DIMETHOXYBENZENE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029671 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,4-DIMETHOXYBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1297 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.